molecular formula C19H20N2O3 B3147137 Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester CAS No. 61535-47-5

Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester

Cat. No.: B3147137
CAS No.: 61535-47-5
M. Wt: 324.4 g/mol
InChI Key: LUYGYUGZSGMKOX-MRXNPFEDSA-N
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Description

Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester is a chiral carbamate derivative featuring a hydroxyethyl group substituted with an indole moiety and a benzyl ester. Key structural attributes include:

  • Chiral center: The (1R) configuration at the hydroxyethyl group, critical for stereoselective interactions .
  • Phenylmethyl ester: Enhances lipophilicity and metabolic stability compared to free carboxylic acids .

Properties

IUPAC Name

benzyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-12-16(10-15-11-20-18-9-5-4-8-17(15)18)21-19(23)24-13-14-6-2-1-3-7-14/h1-9,11,16,20,22H,10,12-13H2,(H,21,23)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYGYUGZSGMKOX-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CNC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157000
Record name Phenylmethyl N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61535-47-5
Record name Phenylmethyl N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61535-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylm

Biological Activity

Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester, also known as a benzyl carbamate derivative, has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight324.4 g/mol
Molecular FormulaC19H20N2O3
XLogP32.9
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count7
Topological Polar Surface Area74.4 Ų
Complexity398

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes, which is crucial for its biological activity.

Research indicates that carbamic acid derivatives can interact with various biological targets, particularly in the context of neurological disorders. The compound exhibits high-affinity binding to sodium channels, specifically inhibiting human Nav1.8 sodium channels with an IC50 value of approximately 8 nM when stimulated at half-maximal inactivation . This inhibition is significant as Nav1.8 channels are implicated in neuropathic pain pathways.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Neuroprotective Effects : Studies suggest that compounds similar to this carbamate can provide neuroprotective effects in models of cerebral ischemia, potentially through modulation of ion channel activity and reducing excitotoxicity .
  • Analgesic Properties : The inhibition of sodium channels contributes to analgesic effects, making it a candidate for treating inflammatory and neuropathic pain .

Case Studies

  • Neuropathic Pain Models : In animal studies, carbamate derivatives have shown a dose-dependent reduction in behavioral responses associated with neuropathic pain. This was evidenced by decreased pain sensitivity in models induced by nerve injury .
  • Cerebral Ischemia : A rat model demonstrated that administration of similar carbamate compounds resulted in reduced neuronal death and improved functional outcomes post-ischemia. These findings suggest potential therapeutic applications for neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name CAS RN Molecular Formula Molecular Weight Key Structural Differences Biological Activity/Application Reference
Target Compound Not Provided C₁₉H₂₀N₂O₃ 332.38 Indole-substituted hydroxyethyl, phenylmethyl ester Hypothesized enzyme inhibition/receptor modulation
Carbamic acid, N-[(1R)-1-(hydroxymethyl)-2-(phenylmethoxy)ethyl]-, 1,1-dimethylethyl ester 127559-33-5 C₁₈H₂₇NO₄ 321.41 tert-Butyl ester vs. phenylmethyl; methoxy vs. hydroxyethyl Intermediate in peptide synthesis
[(1R,2R)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester 134108-76-2 C₁₄H₁₉NO₃ 249.30 Cyclohexyl-hydroxy vs. indole-hydroxyethyl Synthetic intermediate; stereochemical studies
PD154075 ([R-(R,S)]-[1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl ester) C₂₇H₂₅N₃O₃ 439.50 Indole-methyl, phenylethylamino vs. hydroxyethyl Neurokinin receptor antagonist
Carbamic acid, N-[(1S,2R)-2-hydroxy-3-nitro-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester C₁₇H₂₄N₂O₅ 336.39 Nitroalcohol substituent vs. indole Stereoselective intermediate in drug synthesis

Key Comparative Insights

Stereochemical Influence
  • In contrast, compounds like [(1S,2S)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester (CAS 198422-64-9) demonstrate enantiomer-dependent pricing and synthetic demand, highlighting the commercial importance of stereochemistry .

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/ethanol gradient (90:10) to resolve enantiomers. Retention time discrepancies >2 min indicate high ee .
  • NMR Spectroscopy : 1^1H-NMR coupling constants (e.g., J=810 HzJ = 8–10\ \text{Hz} for vicinal diols) confirm stereochemistry .

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., acetonitrile/water).
  • Circular Dichroism (CD) : Correlate Cotton effects (220–250 nm) with enantiomeric composition .

How can hydrolysis of the phenylmethyl ester group be mitigated during storage?

Basic Research Focus
The ester group is susceptible to base-catalyzed hydrolysis. Stabilization strategies include:

  • pH Control : Store in anhydrous solvents (e.g., THF) at pH 5–6.
  • Lyophilization : Remove water to prevent hydrolytic cleavage .

Q. Advanced Research Focus

  • Pro-drug Design : Replace the ester with a tert-butyl carbamate (Boc) group, which hydrolyzes selectively under acidic conditions.
  • Encapsulation : Use liposomal formulations to shield the ester from aqueous environments .

What biological targets are associated with this compound’s structural motifs?

Q. Basic Research Focus

  • Ion Channel Modulation : The carbamate group mimics endogenous ligands (e.g., retigabine’s interaction with KCNQ potassium channels) .
  • Protease Inhibition : Indole derivatives inhibit cysteine proteases via covalent binding to active-site thiols .

Q. Advanced Research Focus

  • Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins.
  • Cryo-EM Studies : Resolve binding modes to ion channels (e.g., KCNQ4) at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester

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